molecular formula C23H23FN2O6 B2940796 N-(2,5-dimethoxyphenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 941916-35-4

N-(2,5-dimethoxyphenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No. B2940796
CAS RN: 941916-35-4
M. Wt: 442.443
InChI Key: VOXJSXJLLQXUGU-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23FN2O6 and its molecular weight is 442.443. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

The research on benzothiazolinone acetamide analogs, including compounds similar to the one , involved spectroscopic and quantum mechanical studies to explore their vibrational spectra and electronic properties. These studies aimed at evaluating the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. Moreover, the non-linear optical (NLO) activity and various possible intramolecular interactions were investigated through natural bond orbital analysis. Additionally, molecular docking studies focused on binding interactions with Cyclooxygenase 1 (COX1), with findings indicating significant binding affinity, which could suggest implications for drug design and development (Mary et al., 2020).

Synthesis and Characterization of Derivatives

Another study focused on the synthesis and characterization of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives. These compounds were prepared using a convenient and fast method promoted by carbodiimide condensation. Identified by IR, 1H NMR, and elemental analyses, this research contributes to the broader field of chemical synthesis, potentially offering new avenues for the development of chemicals with specific applications in medicinal chemistry and materials science (Yu et al., 2014).

Photoreactivity of Model Compounds

In a study exploring the photoreactivity of model compounds related to capsaicin, molecules with substituted nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide were prepared. These compounds decomposed under specific light irradiation, with the rate of decomposition varying based on the nature of the linkages and substituent groups. This research provides insight into the structural factors influencing the stability and reactivity of similar compounds under light exposure, which could be relevant for designing light-sensitive therapeutic agents or materials (Katritzky et al., 2003).

Binding Characteristics of Selective Ligands

Investigations into the binding characteristics of selective ligands for peripheral benzodiazepine receptors in rat brain mitochondria utilized compounds structurally related to the query compound. This study offered insights into the specificity and potency of ligands, like [3H]DAA1106, towards peripheral benzodiazepine receptors, contributing to the understanding of receptor-ligand interactions with potential implications for neuropharmacology and the development of diagnostic or therapeutic agents (Chaki et al., 1999).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O6/c1-30-17-7-8-21(31-2)19(10-17)25-23(29)12-26-11-22(20(28)9-16(26)13-27)32-14-15-5-3-4-6-18(15)24/h3-11,27H,12-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXJSXJLLQXUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide

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